molecular formula C12H13FO3 B1325901 Ethyl 4-(3-fluorophenyl)-4-oxobutyrate CAS No. 898752-08-4

Ethyl 4-(3-fluorophenyl)-4-oxobutyrate

Cat. No. B1325901
CAS RN: 898752-08-4
M. Wt: 224.23 g/mol
InChI Key: WMDPIZGDPAHEAY-UHFFFAOYSA-N
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Description

This compound is an ester formed from a 4-(3-fluorophenyl)-4-oxobutyric acid and ethanol . The 3-fluorophenyl group indicates the presence of a phenyl ring (a ring of 6 carbon atoms) with a fluorine atom attached at the 3rd position. The 4-oxobutyrate part suggests the presence of a four-carbon chain with a carbonyl group (=O) at the 4th position .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a phenyl ring with a fluorine atom at the 3rd position, attached to a four-carbon chain with a carbonyl group at the 4th position and an ethyl group attached to the carbonyl carbon .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, esters in general can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst. They can also participate in reactions such as the Claisen condensation or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atom and the carbonyl group could influence properties such as polarity, boiling/melting points, and reactivity .

Scientific Research Applications

Antimicrobial Activity

This compound has been evaluated for its potential in treating infectious diseases, particularly due to the rise of drug-resistant strains of bacteria and fungi. Derivatives of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate have shown moderate antifungal activity against Candida species, with some substances exhibiting significant activity against C. albicans .

Synthesis of Schiff Bases

Researchers have synthesized new Schiff bases from derivatives of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate. These bases have been tested for their antibacterial and antifungal properties, contributing to the development of new treatments for infectious diseases .

Molecular Docking Studies

Ethyl 4-(3-fluorophenyl)-4-oxobutyrate derivatives have been used in molecular docking studies to elucidate the mechanism of antibacterial and antifungal activity. These studies help in understanding the interaction between the compound and target proteins like topoisomerase IV and dihydrofolate reductase .

Cytotoxicity Evaluation

The toxicity of synthesized compounds related to Ethyl 4-(3-fluorophenyl)-4-oxobutyrate is examined on various cell lines. This is essential for assessing the safety profile of potential new drugs .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Without more information, it’s difficult to speculate on this .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

ethyl 4-(3-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDPIZGDPAHEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645570
Record name Ethyl 4-(3-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-fluorophenyl)-4-oxobutyrate

CAS RN

898752-08-4
Record name Ethyl 3-fluoro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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